

# A Technical Guide to A293 (AVE1231): A Potent TASK-1 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

A293, also known as AVE1231, is a potent and selective inhibitor of the two-pore-domain potassium channel TASK-1 (KCNK3).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of A293. Detailed experimental protocols for key assays and a summary of its effects on various ion channels are presented to support further research and development. Additionally, this guide illustrates the known signaling pathways associated with TASK-1 and the experimental workflows used to characterize A293, providing a valuable resource for researchers in the fields of cardiology, pharmacology, and ion channel biology.

## **Chemical Structure and Physicochemical Properties**

A293 is a synthetic organic compound with the IUPAC name (R)-2-(Butylsulfonamido)-N-(1-(6-methoxypyridin-3-yl)propyl)benzamide.[1][2] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                         | Reference    |  |
|-------------------|-------------------------------------------------------------------------------|--------------|--|
| IUPAC Name        | (R)-2-(Butylsulfonamido)-N-(1-<br>(6-methoxypyridin-3-<br>yl)propyl)benzamide | [1][2]       |  |
| Synonyms          | AVE1231, A-293                                                                | [1][2]       |  |
| CAS Number        | 767334-89-4                                                                   | [1][2][3][4] |  |
| Molecular Formula | C20H27N3O4S                                                                   | [1][2][3][4] |  |
| Molecular Weight  | 405.51 g/mol                                                                  | [1][2][3][4] |  |
| SMILES            | CCCCS(=0) (=0)NC1=CC=CC=C1C(=0)NINVALID-LINK C2=CN=C(C=C2)OC                  | [2][3]       |  |
| Appearance        | Solid, White to off-white                                                     | [1][3]       |  |
| Solubility        | 10 mM in DMSO                                                                 | [1]          |  |

# Pharmacological Properties and Mechanism of Action

A293 is a potent and selective blocker of the TASK-1 (KCNK3) potassium channel, a member of the two-pore-domain potassium (K2P) channel family.[1] TASK-1 channels are predominantly expressed in the atria of the heart and are implicated in the regulation of the cardiac action potential.[5][6] Upregulation of TASK-1 has been observed in patients with chronic atrial fibrillation, contributing to the shortening of the action potential duration.[2] By inhibiting TASK-1, A293 prolongs the atrial effective refractory period without significantly affecting ventricular repolarization, making it a promising candidate for the treatment of atrial fibrillation.[5][6][7]

### In Vitro and In Vivo Efficacy

Studies have demonstrated the efficacy of A293 in various experimental models:

 Inhibition of TASK-1 Channels: A293 blocks human and porcine TASK-1 channels to a similar extent.[6]



- Antiarrhythmic Effects: Pharmacological inhibition of atrial TASK-1 currents by A293 exerts antiarrhythmic effects, resulting in acute cardioversion of paroxysmal atrial fibrillation in porcine models.[6] Long-term administration of A293 has been shown to be effective for rhythm control of persistent atrial fibrillation in a large animal model.[5]
- Effects on Other Ion Channels: While A293 is a potent TASK-1 inhibitor, it also exhibits activity against other ion channels at higher concentrations. The table below summarizes the inhibitory concentrations (IC50) of A293 on various channels.

| Target Channel                    | IC50                                                             | Cell Type                | Reference |
|-----------------------------------|------------------------------------------------------------------|--------------------------|-----------|
| TASK-1                            | Potent inhibitor<br>(specific IC50 not<br>consistently reported) | Various                  | [1]       |
| hKv1.5                            | 3.6 μΜ                                                           | CHO cells                | [7]       |
| hKv4.3 + KChIP2.2b                | 5.9 μΜ                                                           | CHO cells                | [7]       |
| Voltage-dependent outward current | 1.1 μΜ                                                           | Pig left atrial myocytes | [7]       |
| Carbachol-activated               | 8.4 μΜ                                                           | Pig left atrial myocytes | [3][7]    |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of A293.

# Whole-Cell Patch-Clamp Recordings in Xenopus laevis Oocytes

This protocol is adapted from studies investigating the inhibitory effects of A293 on heterologously expressed TASK-1 channels.

Methodology:



- Oocyte Preparation: Stage V-VI oocytes are surgically removed from anesthetized female Xenopus laevis frogs. The oocytes are then defolliculated by incubation in a collagenase solution.
- cRNA Injection: Oocytes are injected with cRNA encoding the human TASK-1 channel.
- Electrophysiological Recording:
  - Two-electrode voltage-clamp recordings are performed 1-3 days after cRNA injection.
  - Oocytes are placed in a recording chamber and perfused with a standard extracellular solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
  - $\circ$  Glass microelectrodes with a resistance of 0.5-2 M $\Omega$  are filled with 3 M KCl and used to impale the oocyte.
  - The membrane potential is held at a holding potential of -80 mV.
  - Currents are elicited by applying voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments for 500 ms).
- Drug Application: A293 is dissolved in DMSO to create a stock solution and then diluted to the desired concentration in the extracellular solution. The solution containing A293 is perfused into the recording chamber.
- Data Analysis: The inhibitory effect of A293 is quantified by measuring the reduction in the current amplitude at a specific voltage (e.g., +40 mV) after drug application compared to the baseline current.

## In Vivo Electrophysiological Studies in a Porcine Model of Atrial Fibrillation

This protocol describes the methodology for evaluating the antiarrhythmic effects of A293 in a large animal model.

Methodology:



- Animal Model: Persistent atrial fibrillation (AF) is induced in domestic pigs by right atrial burst stimulation via an implanted pacemaker.
- Drug Administration: A293 is administered intravenously once daily.
- Electrophysiological Investigations: Intracardiac electrophysiological studies are performed before and after the treatment period.
  - Catheter Placement: Multipolar electrophysiology catheters are placed in the right atrium and coronary sinus under fluoroscopic guidance.
  - Programmed Electrical Stimulation: Atrial effective refractory period (AERP) is determined using programmed electrical stimulation.
  - AF Induction and Cardioversion: The inducibility of AF is tested, and the ability of A293 to facilitate cardioversion to sinus rhythm is assessed.
- Hemodynamic Monitoring: Hemodynamic parameters, including heart rate, blood pressure, and cardiac output, are continuously monitored.
- Data Analysis: Changes in AERP, AF inducibility, and the rate of spontaneous or electrically induced cardioversion are analyzed to determine the antiarrhythmic efficacy of A293.

### Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving the TASK-1 channel and a typical experimental workflow for characterizing A293.





Click to download full resolution via product page

Caption: Simplified signaling pathway of TASK-1 channel modulation.





Click to download full resolution via product page

Caption: Experimental workflow for characterizing A293 (AVE1231).

### Conclusion

A293 (AVE1231) is a valuable pharmacological tool for studying the function of TASK-1 channels and holds significant potential as a therapeutic agent for atrial fibrillation. Its selectivity for atrial TASK-1 channels offers a promising avenue for the development of novel antiarrhythmic drugs with an improved safety profile. This technical guide provides a



foundational resource for researchers to further explore the properties and applications of this potent TASK-1 inhibitor.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Potassium Channel Subfamily K Member 3 (KCNK3) Contributes to the Development of Pulmonary Arterial Hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Molecular Pharmacology of K2P Potassium Channels | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [A Technical Guide to A293 (AVE1231): A Potent TASK-1 Channel Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666141#chemical-structure-and-properties-of-a293-ave1231]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com